molecular formula C7H12ClNO3 B6291514 Ethyl 1-amino-3-oxo-cyclobutanecarboxylate;hydrochloride CAS No. 2603561-30-2

Ethyl 1-amino-3-oxo-cyclobutanecarboxylate;hydrochloride

Cat. No.: B6291514
CAS No.: 2603561-30-2
M. Wt: 193.63 g/mol
InChI Key: QWHWCHQLZXEUNL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-amino-3-oxo-cyclobutanecarboxylate;hydrochloride typically involves the reaction of ethyl cyclobutanecarboxylate with ammonia and hydrochloric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified through recrystallization or other suitable methods .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactions using high-purity reagents and advanced equipment. The process is optimized for yield and efficiency, ensuring the consistent production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-3-oxo-cyclobutanecarboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted cyclobutanecarboxylates .

Scientific Research Applications

Ethyl 1-amino-3-oxo-cyclobutanecarboxylate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-amino-3-oxo-cyclobutanecarboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 1-amino-3-oxo-cyclobutanecarboxylate;hydrochloride include:

Uniqueness

This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in scientific research and industry .

Properties

IUPAC Name

ethyl 1-amino-3-oxocyclobutane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3.ClH/c1-2-11-6(10)7(8)3-5(9)4-7;/h2-4,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHWCHQLZXEUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(=O)C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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